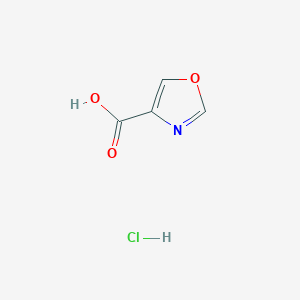

1,3-Oxazole-4-carboxylic acid hydrochloride

Overview

Description

1,3-Oxazole-4-carboxylic acid, also known as 4-Oxazolecarboxylic acid, is a chemical compound with the molecular formula C4H3NO3 . It is a white to light reddish-yellow crystalline powder . It is used in the preparation of heterocyclic compounds as STING agonists for the treatment of cancer .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole, a compound similar to 1,3-oxazole-4-carboxylic acid, involves the condensation of hydrazides with carbon disulfide, potassium hydroxide, and ethanol or intermolecular condensation of acid hydrazide with carboxylic acid in the presence of cyclising agents such as phosphorous oxychloride, polyphosphoric acid, acetic anhydride .Molecular Structure Analysis

The molecular structure of 1,3-Oxazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1cocn1 . The molecular weight of the compound is 113.07 g/mol . Physical And Chemical Properties Analysis

1,3-Oxazole-4-carboxylic acid is a solid substance with a melting point range of 138-142 °C . It is a white to light reddish-yellow crystalline powder .Scientific Research Applications

Bioactive Fungal Metabolites

Oxazole carboxylic acid derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds have shown antimicrobial activities against a panel of bacteria and fungi . They also exhibit cytotoxic and anti-biofilm activities .

Anti-Biofilm Activity

Compounds containing the oxazole moiety, including 1,3-Oxazole-4-carboxylic acid, have demonstrated significant anti-biofilm activity . They have been found to interfere with the biofilm formation of Staphylococcus aureus .

Surrogates for Carboxylic Acids, Esters, and Carboxamides

The 1,3,4-oxadiazole ring, which is structurally similar to the 1,3-oxazole ring, has been used in medicinal chemistry as a bioisostere for carbonyl-containing molecules such as carboxylic acids, esters, and amides .

Ligand Binding

The oxadiazole ring, similar to the oxazole ring, is capable of binding to a ligand . This makes it a significant part of the pharmacophore in medicinal chemistry .

Safety and Hazards

1,3-Oxazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or comes in contact with skin or eyes, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

It’s known that oxazole derivatives can interact with various biological targets, depending on their specific structure and functional groups .

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the oxazole ring and carboxylic acid group may influence the compound’s interaction with its targets .

Biochemical Pathways

Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Oxazole derivatives have been reported to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects .

properties

IUPAC Name |

1,3-oxazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDMCSQIFQWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazole-4-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)